Stavudine Stavudine 2',3'-didehydro-3'-deoxythymidine appears as white crystalline solid or powder. Odorless. (NTP, 1992)
Stavudine is a nucleoside analogue obtained by formal dehydration across positions 2 and 3 of thymidine. An inhibitor of HIV-1 reverse transcriptase It has a role as an antimetabolite, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral agent. It is an organic molecular entity, a nucleoside analogue and a dihydrofuran. It is functionally related to a thymine.
A dideoxynucleoside analog that inhibits reverse transcriptase and has in vitro activity against HIV.
Stavudine is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of stavudine is as a Nucleoside Reverse Transcriptase Inhibitor.
Stavudine is a first generation nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Stavudine is an uncommon, but well established cause of clinically apparent acute and chronic liver injury.
Stavudine is a nucleoside reverse transcriptase inhibitor analog of thymidine. Stavudine has been recommended to undergo phase-out management due to its long-term, irreversible side-effects.
See also: Lamivudine; stavudine (component of); Stavudine; lamivudine; nevirapine (component of); Stavudine; lamivudine (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 3056-17-5
VCID: VC0543944
InChI: InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

Stavudine

CAS No.: 3056-17-5

Cat. No.: VC0543944

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Stavudine - 3056-17-5

Specification

CAS No. 3056-17-5
Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
Standard InChI Key XNKLLVCARDGLGL-JGVFFNPUSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO
SMILES CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
Appearance Solid powder
Colorform White to off white crystalline solid
Colorless granular solid from ethanol/benzene
Melting Point 318 to 320 °F (NTP, 1992)
159-160 °C
165-166 °C
159 - 160 °C

Introduction

Chemical Characterization and Physicochemical Properties

Structural and Molecular Attributes

Stavudine (C₁₀H₁₂N₂O₄) is a small molecule with a molecular weight of 224.21 g/mol . Its structure features a dideoxyribose sugar moiety lacking hydroxyl groups at the 2' and 3' positions, which is critical for its antiviral activity. The absence of these groups prevents the formation of phosphodiester bonds during viral DNA synthesis, leading to chain termination . The compound exhibits polymorphism and exists as a white to off-white crystalline solid .

Table 1: Key Physicochemical Properties of Stavudine

PropertyValue
Melting Point159–160°C
Solubility in Water83 mg/mL at 23°C
Partition Coefficient (log P)0.144 (n-octanol/water)
pKa9.47 ± 0.10

Stavudine’s high water solubility facilitates oral absorption, while its stability in acidic environments ensures bioavailability in the gastrointestinal tract .

Mechanism of Action and Pharmacodynamics

Inhibition of HIV Reverse Transcriptase

Stavudine undergoes intracellular phosphorylation to its active metabolite, stavudine triphosphate, which competes with endogenous thymidine triphosphate (dTTP) for incorporation into viral DNA . By mimicking dTTP, stavudine triphosphate binds to the reverse transcriptase enzyme, but the absence of a 3'-hydroxyl group prevents the addition of subsequent nucleotides, terminating DNA chain elongation . This mechanism is effective against both wild-type HIV-1 and zidovudine (AZT)-resistant strains .

Pharmacodynamic Synergy

In vitro studies demonstrate synergistic activity when stavudine is combined with other antiretrovirals, such as didanosine, lamivudine, and protease inhibitors . These combinations enhance viral suppression and reduce the likelihood of resistance, a cornerstone of highly active antiretroviral therapy (HAART) .

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters of Stavudine (40 mg Twice Daily)

ParameterValue (Mean ± SD)
Cₘₐₓ654 ± 142 ng/mL
AUC₀–₁₂1.5 ± 0.3 μg·h/mL
Half-life (t₁/₂)1.5 ± 0.3 hours
Renal Clearance237 ± 98 mL/min

Distribution and Metabolism

Stavudine exhibits minimal protein binding (<5%) and distributes widely into tissues, including the central nervous system . The drug undergoes minimal hepatic metabolism, with over 90% excreted unchanged in urine . Dose adjustments are necessary in renal impairment (creatinine clearance <50 mL/min) to prevent accumulation .

Clinical Applications and Therapeutic Efficacy

Indications and Dosage

Stavudine is indicated for the treatment of HIV-1 infection in adults and children, typically as part of combination regimens . The standard adult dose is 40 mg twice daily, adjusted to 20 mg twice daily for patients weighing <60 kg . Pediatric dosing is weight-based (1 mg/kg twice daily) .

Clinical Trial Outcomes

In pivotal trials, stavudine-based regimens reduced viral load by 1.5–2.0 log₁₀ copies/mL and increased CD4⁺ counts by 50–100 cells/mm³ over 24 weeks . Long-term studies highlight its durability in suppressing viral replication, particularly when combined with non-thymidine analogues .

Table 3: Efficacy of Stavudine in Combination Therapy (Selected Trials)

Study (Year)RegimenViral Load Reduction (log₁₀)CD4⁺ Increase (cells/mm³)
ACTG 302 (1998)Stavudine + Didanosine2.192
CNA3005 (2000)Stavudine + Lamivudine1.885

Drug Interactions and Combination Therapy

Contraindicated Combinations

Concurrent use with zidovudine is discouraged due to antagonistic effects on phosphorylation and increased toxicity . Similarly, combining stavudine with other mitochondrial-toxic agents (e.g., linezolid) exacerbates adverse effects .

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